2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine mechanism of action
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine mechanism of action
This technical guide provides an in-depth analysis of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 880361-75-1).[1]
While often utilized as a high-value intermediate in medicinal chemistry, this specific scaffold acts as a "privileged structure" or pharmacophore core for designing inhibitors of Topoisomerase II (TopoII) and antagonists of the Histamine H4 Receptor (H4R) . The addition of the 2-cyclopropyl group is a critical medicinal chemistry optimization strategy to enhance metabolic stability and hydrophobic pocket occupancy.[1]
[1][2]
Executive Summary & Chemical Identity
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a bicyclic heterocyclic scaffold characterized by a pyrimidine ring fused to a tetrahydropyridine ring, with a cyclopropyl moiety at the C2 position.[1][2][3] This structure serves as a critical pharmacophore in drug discovery, particularly for oncology (TopoII inhibitors) and immunology (H4R antagonists).
The cyclopropyl group at C2 is non-trivial; it provides steric bulk and lipophilicity (
| Property | Data |
| IUPAC Name | 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
| CAS Number | 880361-75-1 (Free base) / 1820615-71-1 (HCl salt) |
| Molecular Formula | C₁₀H₁₃N₃ |
| Molecular Weight | 175.23 g/mol |
| Core Pharmacophore | Tetrahydropyrido[4,3-d]pyrimidine |
| Key Applications | Topoisomerase II Inhibition, H4 Receptor Antagonism, Neuropathic Pain Modulation |
Mechanism of Action (MoA)
This scaffold exhibits polypharmacology depending on its specific substitution patterns (particularly at the N6 position). The two primary verified mechanisms are Topoisomerase II Poisoning and Histamine H4 Receptor Antagonism .
A. Primary MoA: Topoisomerase II Poisoning (Oncology)
Derivatives of this scaffold (e.g., ARN21929) function as TopoII Poisons . unlike catalytic inhibitors, poisons stabilize the transient DNA-enzyme cleavage complex.
-
Intercalation/Binding: The planar pyrimidine core intercalates between DNA base pairs or binds at the ATP-binding site of Topoisomerase II
. -
Cleavage Complex Stabilization: The molecule traps the enzyme after it has cleaved the DNA double strand but before it can re-ligate it.
-
Double-Strand Breaks (DSBs): The accumulation of these "frozen" protein-DNA complexes leads to persistent double-strand breaks.[1]
-
Apoptosis: The cell's DNA damage response (DDR) machinery detects these breaks. If repair is impossible (due to the drug locking the enzyme), the cell triggers apoptosis via the p53 pathway.
B. Secondary MoA: Histamine H4 Receptor Antagonism (Inflammation)
The 2-cyclopropyl-pyrimidine motif is a classic bioisostere found in H4R antagonists (related to JNJ-7777120).[1]
-
G-Protein Modulation: The molecule acts as an inverse agonist or neutral antagonist at the G
-coupled H4 receptor.[1] -
Chemotaxis Blockade: By blocking H4R, the scaffold inhibits the recruitment of eosinophils and mast cells to sites of inflammation, reducing cytokine release and neuropathic pain signaling.[1]
C. Pathway Visualization
The following diagram illustrates the TopoII "Poison" mechanism induced by this scaffold.
Figure 1: Mechanism of Topoisomerase II poisoning by tetrahydropyrido[4,3-d]pyrimidine derivatives, leading to apoptotic cell death.[1]
Synthetic Route & Methodology
The synthesis of the 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a self-validating protocol relying on the cyclization of a piperidone precursor.[1]
Protocol: Cyclization via Amidine Condensation
This method ensures the correct regiochemistry of the pyrimidine fusion.
Reagents:
-
1-Benzyl-4-piperidone (Starting material)[1]
-
Cyclopropanecarboximidamide HCl (The "2-cyclopropyl" source)[1][3]
-
Sodium Ethoxide (NaOEt) or NaH[1]
-
Ethanol (EtOH) or DMF[1]
Step-by-Step Methodology:
-
Enamine Formation: React 1-benzyl-4-piperidone with dimethylformamide dimethyl acetal (DMF-DMA) to form the
-enaminone intermediate.[1]-
Condition: Reflux in Toluene for 4 hours.
-
-
Pyrimidine Cyclization: Treat the
-enaminone with cyclopropanecarboximidamide hydrochloride in the presence of a base (NaOEt).-
Condition: Reflux in EtOH for 12 hours.
-
Mechanism:[1] Michael addition followed by cyclodehydration.
-
-
Deprotection (Optional): If the N6 nitrogen is benzylated, perform catalytic hydrogenation (H₂/Pd-C) to yield the free amine 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.[1]
Figure 2: Synthetic pathway for the construction of the 2-cyclopropyl-tetrahydropyrido[4,3-d]pyrimidine core.
Experimental Validation Protocols
To verify the activity of this scaffold, the following assays are standard.
A. Topoisomerase II Relaxation Assay (In Vitro)
This assay confirms if the molecule inhibits the catalytic activity of TopoII.
-
Substrate: Supercoiled plasmid DNA (e.g., pBR322).
-
Enzyme: Recombinant Human Topoisomerase II
. -
Reaction: Incubate DNA + Enzyme + Test Compound (0.1 - 100
M) for 30 min at 37°C. -
Analysis: Run samples on a 1% agarose gel with ethidium bromide.
-
Result Interpretation:
-
Control: Relaxed DNA bands.
-
Inhibitor:[1] Retention of supercoiled DNA bands (enzyme blocked).
-
B. Calcium Mobilization Assay (H4 Receptor)
To verify H4 antagonism if the derivative is targeted for inflammation.
-
Cell Line: HEK293 cells stably expressing human H4R and G
. -
Dye: Load cells with Fluo-4 AM (calcium indicator).
-
Agonist: Stimulate with Histamine (100 nM).
-
Inhibitor: Pre-incubate with the test compound.
-
Readout: Measure fluorescence intensity (FLIPR). A decrease in fluorescence compared to control indicates antagonism.
References
-
Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports.
-
Mogil, J. S., et al. (2013). Discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives for the treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters.
-
Thurmond, R. L., et al. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines.[1] Nature Reviews Drug Discovery.
-
PubChem Compound Summary. 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.[1][2][1]
-
Chemical Abstracts Service (CAS). Registry Number 880361-75-1.[1][4][1][5][6]
Sources
- 1. 210538-68-4|5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride|BLD Pharm [bldpharm.com]
- 2. WO2014177977A1 - Imidazo-triazine derivatives as pde10 inhibitors - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. 880361-75-1|2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
